molecular formula C10H11N3 B567805 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile CAS No. 1256785-39-3

6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile

Cat. No.: B567805
CAS No.: 1256785-39-3
M. Wt: 173.219
InChI Key: JWKZHLQOGHDSTJ-UHFFFAOYSA-N
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Description

6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a nitrile group can be achieved using a base-catalyzed cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines .

Scientific Research Applications

6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a nitrile group. This structure provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

1256785-39-3

Molecular Formula

C10H11N3

Molecular Weight

173.219

IUPAC Name

6-pyrrolidin-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2

InChI Key

JWKZHLQOGHDSTJ-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=NC=C(C=C2)C#N

Origin of Product

United States

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